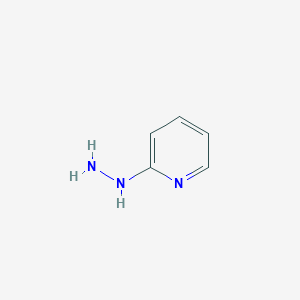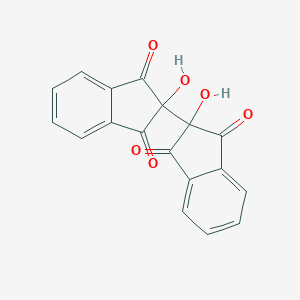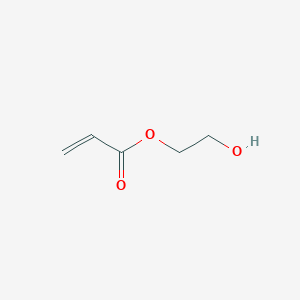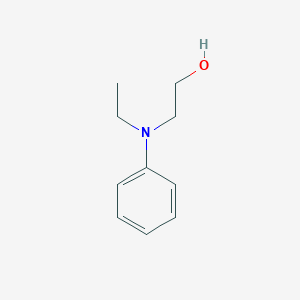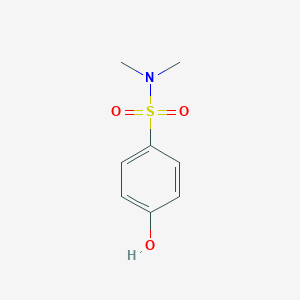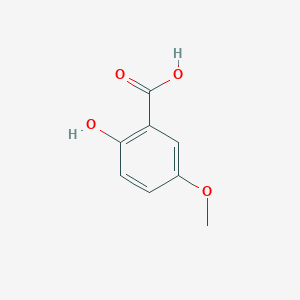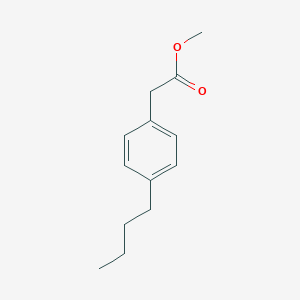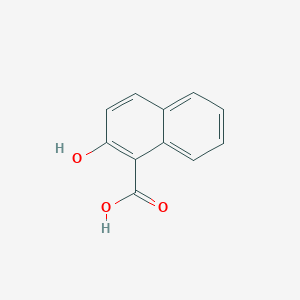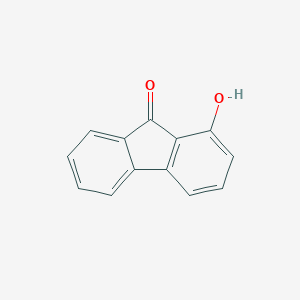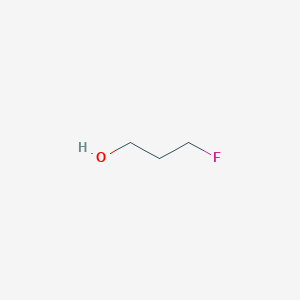
3-Fluoropropan-1-ol
Vue d'ensemble
Description
3-Fluoropropan-1-ol is an organic compound with the chemical formula C3H7FO . It is a colorless liquid with a pungent odor . It is miscible with water and many organic solvents .
Synthesis Analysis
3-Fluoropropan-1-ol can be synthesized by reacting 1-propanol with sulfur trifluoride to generate 3-fluoropropyl sulfide. The 3-fluoropropyl sulfide is then subjected to a hydrolysis reaction with water to obtain 3-Fluoropropan-1-ol .Molecular Structure Analysis
The molecular structure of 3-Fluoropropan-1-ol has been investigated using gas-phase electron-diffraction and ab initio molecular orbital methods .Chemical Reactions Analysis
3-Fluoropropan-1-ol is used as a reagent to synthesize fluorinated amino acids such as DL-erythro-4-Fluoroglutamine . It is also used as a reagent to synthesize labelled N-desmethyl-loperamide analogues, compounds that have potential use as imaging radiotracers .Physical And Chemical Properties Analysis
3-Fluoropropan-1-ol has a molecular weight of 78.09 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 127.8±0.0 °C at 760 mmHg, and a vapour pressure of 5.0±0.4 mmHg at 25°C . It has a flash point of 38.5±10.6 °C . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Applications De Recherche Scientifique
Fluorinated Amino Acid Synthesis
3-Fluoropropan-1-ol serves as a valuable reagent for synthesizing fluorinated amino acids. For instance, it contributes to the production of DL-erythro-4-Fluoroglutamine . These modified amino acids find applications in drug development, proteomics, and biochemistry.
Radiotracer Development
Researchers utilize 3-Fluoropropan-1-ol to create labeled analogues of N-desmethyl-loperamide . These compounds have potential as imaging radiotracers . Radiotracers play a crucial role in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging for diagnosing diseases and studying biological processes .
Safety and Hazards
Orientations Futures
As for the future directions of 3-Fluoropropan-1-ol, it is expected that this compound will continue to be used in the synthesis of various organic compounds, including drugs, pesticides, dyes, and other organic compounds . Its use in the synthesis of fluorinated amino acids and imaging radiotracers suggests potential applications in the fields of medicine and imaging .
Mécanisme D'action
Target of Action
3-Fluoropropan-1-ol is a chemical compound used primarily as a reagent in the synthesis of various organic compounds . The primary targets of 3-Fluoropropan-1-ol are the molecules it reacts with in these synthesis reactions .
Mode of Action
The mode of action of 3-Fluoropropan-1-ol is largely dependent on the specific synthesis reaction it is involved in . As a reagent, it interacts with other molecules, contributing its atoms to form new bonds and create new compounds .
Biochemical Pathways
The specific biochemical pathways affected by 3-Fluoropropan-1-ol are dependent on the compounds it helps synthesize . For example, it has been used to synthesize fluorinated amino acids and labelled N-desmethyl-loperamide analogues . These compounds can then participate in various biochemical pathways, with downstream effects dependent on their specific roles .
Pharmacokinetics
The pharmacokinetics of 3-Fluoropropan-1-ol, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in and the compounds it helps synthesize .
Result of Action
The result of 3-Fluoropropan-1-ol’s action is the synthesis of new organic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and roles .
Action Environment
The action, efficacy, and stability of 3-Fluoropropan-1-ol can be influenced by various environmental factors. For example, its reactivity can be affected by temperature, pH, and the presence of other chemicals . It is also classified as a flammable liquid and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures .
Propriétés
IUPAC Name |
3-fluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRJUIXKEMCEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196764 | |
| Record name | Propanol, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropan-1-ol | |
CAS RN |
462-43-1 | |
| Record name | 1-Propanol, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanol, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the hydrogen bonding in 3-fluoropropan-1-ol unique?
A: While it's known that fluorine can act as a hydrogen bond acceptor, its role in flexible molecules like 3-fluoropropan-1-ol was debated. Research has now demonstrated, for the first time, the presence of intramolecular OH···F hydrogen bonds (IMHBs) even in the parent 3-fluoropropan-1-ol [, ]. This is significant because it challenges previous assumptions and highlights the impact of fluorination on hydrogen bonding in aliphatic alcohols.
Q2: How does the stereochemistry of fluorohydrins affect these IMHBs?
A: The strength of the OH···F IMHB is sensitive to the molecule's overall 3D shape. For instance, in isomers of 4-fluoropentan-2-ol, the (h1)J(OH···F) coupling constants, indicative of IMHB strength, differ considerably between the syn and anti forms (6.6 and 1.9 Hz, respectively) [, ]. This highlights the delicate interplay between stereochemistry and IMHB formation.
Q3: How strong are these OH···F IMHBs compared to other hydrogen bonds?
A: Interestingly, computational studies reveal that the OH···F IMHBs in 3-fluoropropan-1-ol and its derivatives are not drastically weaker than the more common OH···OMe hydrogen bonds [, ]. This surprising finding underscores the significant hydrogen bond accepting capacity of fluorine, even in a flexible molecular environment.
Q4: What are the implications of these findings for drug design?
A: Understanding the subtle ways fluorine impacts hydrogen bonding, as seen in 3-fluoropropan-1-ol, can be crucial for drug design. By strategically incorporating fluorine, medicinal chemists can fine-tune a molecule's properties, potentially influencing its binding affinity, solubility, and ultimately, its efficacy [, ]. This knowledge opens up exciting avenues for rational drug design strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



